2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole
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Overview
Description
2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and multiple methoxy and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Solvents: Dimethylformamide (DMF), toluene, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole: shares structural similarities with other heterocyclic compounds, such as benzimidazole and coumarin derivatives.
Uniqueness
- The presence of both pyrazole and thiazole rings, along with multiple methoxy and chloro substituents, makes this compound unique. These structural features contribute to its distinct chemical properties and potential applications in various fields.
Properties
Molecular Formula |
C27H22ClN3O3S |
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Molecular Weight |
504.0 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(2-methoxyphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C27H22ClN3O3S/c1-32-18-14-12-17(13-15-18)21-16-35-27(29-21)31-26(20-9-5-7-11-23(20)34-3)24(28)25(30-31)19-8-4-6-10-22(19)33-2/h4-16H,1-3H3 |
InChI Key |
JTQCTLITTQCGEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C(=N3)C4=CC=CC=C4OC)Cl)C5=CC=CC=C5OC |
Origin of Product |
United States |
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